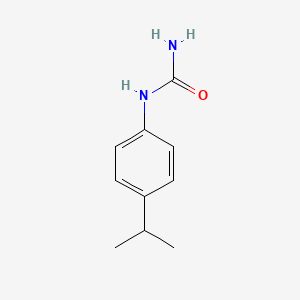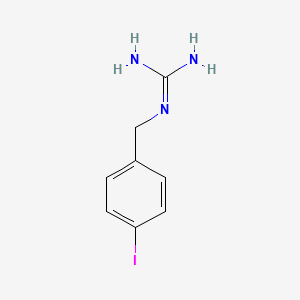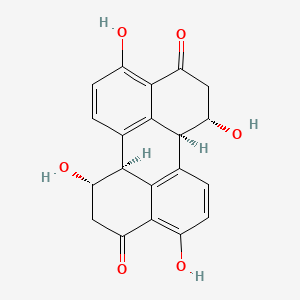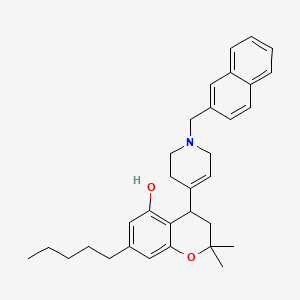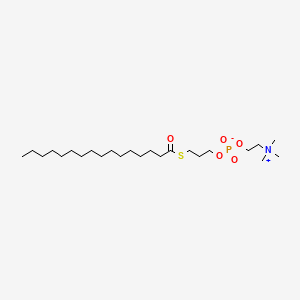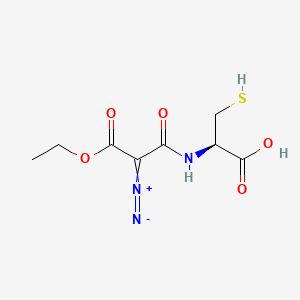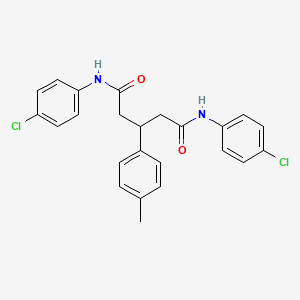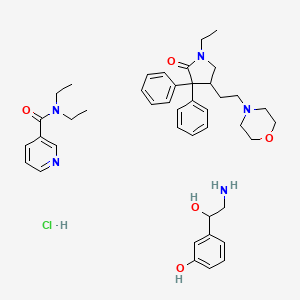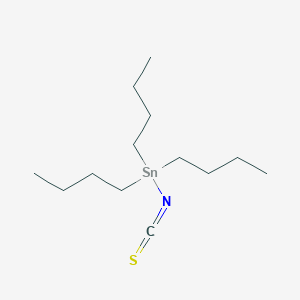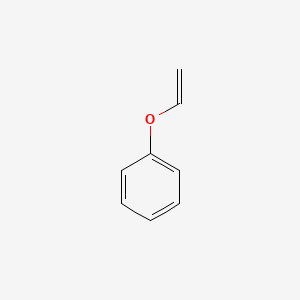
Phenylvinylether
Übersicht
Beschreibung
Phenyl vinyl ether (PVE) is a versatile monomer used in a variety of industrial and scientific applications. It is a colorless, volatile liquid that is highly flammable and has a pleasant odor. PVE is used in the synthesis of polymers, coatings, adhesives, and other materials. It is also used as a solvent in the manufacture of pharmaceuticals, cosmetics, and fragrances. PVE has been studied extensively for its potential applications in the fields of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Kontrollierte radikalische Polymerisation
Phenylvinylether (PVE) war ein interessantes Thema in der kontrollierten radikalischen Polymerisation. Ursprünglich als nicht radikalisch polymerisierbar betrachtet, haben jüngste Fortschritte seine Verwendung in der Blockcopolymer-Synthese ermöglicht. Insbesondere eine metallfreie RAFT-kationische Polymerisation führte die Thiocarbonylthio-Gruppierung in Poly(PVE)s ein, was eine Blockcopolymerisation unter Verwendung sowohl kationischer als auch radikalischer RAFT-Prozesse ermöglichte .
Thermoresponsive Polymere
PVE-basierte Polymere zeigen thermoresponsives Verhalten. Durch die Verwendung von Poly(PVE) als thermoresponsivem Polymer haben Forscher Materialien entwickelt, die auf Temperaturänderungen reagieren. Diese Polymere finden Anwendungen in intelligenten Beschichtungen, der Wirkstoffabgabe und responsiven Materialien .
Polymerisationsinduzierte Selbstassemblierung (PISA)
Polymerisationsinduzierte Selbstassemblierung (PISA) nutzt PVE als reaktiven Emulgator. Bei diesem Verfahren lagern sich PVE-haltige Polymere während der Polymerisation spontan zu Nano-Objekten zusammen. Diese Nano-Objekte können als Wirkstoffträger, Nanoreaktoren oder Vorlagen für funktionelle Materialien dienen .
Photoreaktive Prozesse
Alicyclische Verbindungen, die Vinylethergruppen enthalten, einschließlich PVE, waren bei 193 nm transparent. Forscher haben Polymere für die 193-nm-Lithographie unter Verwendung von PVE-basierten Materialien synthetisiert. Diese Photoresists finden Anwendungen in der Halbleiterfertigung und Photolithographie .
Ethylensurrogat
PVE kann über einen Spin-Center-Shift (SCS)-Weg als latentes Ethylensurrogat dienen. Diese strategische Verwendung ermöglicht Dreikomponentenreaktionen, die Heteroarene und verschiedene Kupplungspartner, wie z. B. Sulfinate, Thiole und Phosphinoxide, miteinander verbinden .
Industrielle Anwendungen
Iso-Butylvinylether (IBVE), ein industriell hergestelltes PVE-Derivat, wird in verschiedenen Forschungsprojekten als Monomer verwendet. Darüber hinaus sind viele VEs und Poly(PVE)s tonnenweise Produkte in der chemischen Industrie .
Wirkmechanismus
- The radical-mediated SCS (single electron transfer-cleavage) pathway drives C-O bond cleavage, effectively engaging the phenoxy group as a leaving group .
Mode of Action
Biochemical Pathways
Safety and Hazards
Zukünftige Richtungen
Recent research has focused on the synthesis and application of vinyl ethers, including Phenyl vinyl ether, as monomers for modern homo- and co-polymerization processes . The tunable chemistry of vinyl ethers allows for the design and production of polymers with well-defined structures and controllable properties . Future research may continue to explore these possibilities and further develop the potential applications of Phenyl vinyl ether .
Eigenschaften
IUPAC Name |
ethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGGUYTANYCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25588-11-8 | |
| Record name | Poly(vinyl phenyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25588-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00227417 | |
| Record name | Phenyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-94-9 | |
| Record name | Phenyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 766-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenyl vinyl ether?
A1: Phenyl vinyl ether has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: Are there any characteristic spectroscopic features of phenyl vinyl ether?
A2: Yes, phenyl vinyl ether exhibits characteristic infrared absorption bands. Key frequencies include those associated with the vinyl group (C=C stretching around 1615 cm-1, =CH2 out-of-plane deformation near 815 cm-1) and the ether linkage (C-O stretching around 1203 cm-1). []
Q3: How does phenyl vinyl ether interact with biological systems?
A3: Phenyl vinyl ether is metabolized in the liver by microsomal enzymes, primarily through epoxidation of the vinyl group. [, ] This forms phenoxyoxirane, a highly reactive electrophilic molecule. []
Q4: What are the downstream effects of phenyl vinyl ether metabolism?
A4: Phenoxyoxirane, the epoxide metabolite of phenyl vinyl ether, readily reacts with cellular nucleophiles like glutathione and DNA. [] Depletion of glutathione, a crucial antioxidant, can lead to increased susceptibility to hepatotoxicity. [, ] DNA adduct formation by phenoxyoxirane contributes to its mutagenic potential. []
Q5: Does the stability of the epoxide metabolite influence the toxicity of phenyl vinyl ethers?
A5: Yes, the stability of the epoxide metabolite is directly correlated with the mutagenicity of vinyl ethers. Aryl vinyl ethers, like phenyl vinyl ether and 4-nitrophenyl vinyl ether, form more stable epoxides compared to alkyl vinyl ethers and exhibit higher toxicity. [, , ]
Q6: How do substituents on the phenyl ring affect the reactivity of phenyl vinyl ethers?
A6: Electron-withdrawing substituents on the phenyl ring increase the stability of the epoxide metabolite, leading to enhanced reactivity and potential toxicity. Conversely, electron-donating groups decrease epoxide stability. This trend is evident in the hydrolysis rates of substituted phenoxyoxiranes, where electron-withdrawing substituents correlate with slower decomposition rates. []
Q7: How does the reactivity of phenyl vinyl ether compare to its sulfur analog, phenyl vinyl sulfide?
A7: Phenyl vinyl sulfide exhibits different reactivity compared to phenyl vinyl ether. In cationic polymerization, phenyl vinyl sulfide readily forms homopolymers, while phenyl vinyl ether does not. This difference is attributed to the ability of the sulfur atom to participate in through-conjugative (pπ-dπ-pπ) interactions. [, ]
Q8: Has phenyl vinyl ether been explored in catalytic reactions?
A8: While not a catalyst itself, phenyl vinyl ether is used as a substrate in various catalytic reactions. For example, it undergoes asymmetric hydroformylation in the presence of a chiral phosphine-rhodium complex, leading to the formation of chiral aldehydes. [] It is also a substrate in photocatalytic cyclodimerization reactions mediated by transition metal complexes or semiconductors like cadmium sulfide. [, ]
Q9: How does the structure of phenyl vinyl ether influence its reactivity in photochemical reactions?
A9: The electron-rich nature of the vinyl group in phenyl vinyl ether makes it susceptible to photo-induced electron transfer reactions. This property allows it to participate in photocycloaddition reactions with electron-deficient partners like α-naphthonitrile. [, ] The stereochemistry of the resulting cycloadducts can be influenced by the presence of substituents on the phenyl vinyl ether moiety. []
Q10: Has phenyl vinyl ether been studied using computational chemistry methods?
A10: Yes, phenyl vinyl ether, along with its methanol complex, has been studied using quantum chemical calculations to understand noncovalent interactions and predict the energetic order of different isomers. [] High-level computational methods like local coupled cluster calculations are necessary to accurately model the system due to the subtle interplay of interactions. [] Additionally, bond dissociation energies of phenyl vinyl ether have been calculated using density functional theory, providing insights into its thermal decomposition pathways. []
Q11: Are there any applications of phenyl vinyl ether-based polymers?
A12: Phenyl vinyl ether-maleic anhydride copolymers have been investigated for their acid dye stain resistance properties in polyamide materials. [] Additionally, copolymers incorporating benzo-19-crown-6 units, synthesized via cationic cyclocopolymerization of phenyl vinyl ether with other vinyl monomers, exhibit cation-binding properties. []
Q12: What are the known toxicological effects of phenyl vinyl ether?
A13: Phenyl vinyl ether exhibits hepatotoxicity in mice, primarily through the formation of its reactive epoxide metabolite. This toxicity is exacerbated by glutathione depletion. [] The epoxide metabolite, phenoxyoxirane, is also mutagenic in bacterial assays. []
Q13: Is there a difference in toxicity between phenyl vinyl ether and other vinyl ethers?
A14: Yes, aryl vinyl ethers like phenyl vinyl ether are generally more toxic than alkyl vinyl ethers due to the higher stability of their epoxide metabolites. [, ] This highlights the importance of structural features in influencing the metabolic fate and toxicity of vinyl ether compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



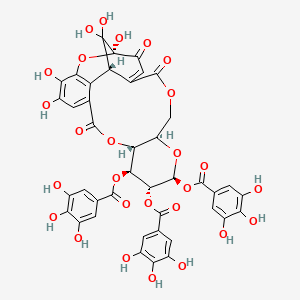
![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)
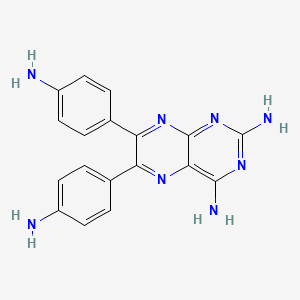
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
